N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c18-11-2-1-3-12(8-11)22-15(13-9-27-10-14(13)21-22)20-17(25)16(24)19-4-6-26-7-5-23/h1-3,8,23H,4-7,9-10H2,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYUFYVFIMVSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivative class. This compound has garnered attention for its potential biological activities, primarily due to its unique structural features, which include a thieno[3,4-c]pyrazole core and various functional groups. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Thieno[3,4-c]pyrazole Core: This core structure is known for its diverse biological activities.
- Substituents: The presence of a 3-chlorophenyl group and a hydroxyethoxyethyl side chain enhances its solubility and potential interaction with biological targets.
1. Antimicrobial Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the potential of similar compounds to inhibit various bacterial strains. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 1 | E. coli |
| N'-[2-(3-chlorophenyl)...] | TBD | TBD |
2. Antioxidant Properties
Another significant aspect of this compound is its potential as an antioxidant. In a study involving erythrocytes of Clarias gariepinus, thieno[2,3-c]pyrazole derivatives demonstrated protective effects against oxidative stress induced by toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced in treated groups compared to controls .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Derivative | 12 ± 1.03 |
3. Anticancer Activity
The anticancer potential of thieno[3,4-c]pyrazole derivatives has been explored in various studies. These compounds have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
The biological activities of this compound are believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Interaction: It could bind to specific receptors on the cell surface, altering intracellular signaling pathways.
- Gene Expression Modulation: The compound may affect the expression levels of genes associated with oxidative stress response and apoptosis.
Case Studies
Several case studies have documented the efficacy of thieno[3,4-c]pyrazole derivatives in various biological assays:
- Antimicrobial Efficacy: A comparative study evaluated the antimicrobial activity of several thieno derivatives against a panel of bacterial strains and found that modifications in the phenyl ring significantly influenced their potency.
- Antioxidant Activity in Fish Models: Research conducted on fish models demonstrated that these compounds could mitigate oxidative damage caused by environmental toxins.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Thieno Ring Modifications: The target compound lacks the sulfone group present in ’s analog. Sulfonation typically increases polarity and metabolic stability but may reduce membrane permeability .
Substituent Effects :
- The 2-(2-hydroxyethoxy)ethyl chain in the target compound provides higher hydrophilicity than the 2-methoxyethyl group in ’s analog due to the additional ether oxygen and hydroxyl group.
- Replacement of the 3-chlorophenyl group (electron-withdrawing) with 3-methylphenyl (electron-donating) in ’s analog alters electronic properties, which could influence binding interactions in biological targets .
Physicochemical and Functional Implications
Table 2: Functional Comparison
Key Findings:
- The hydroxyethoxy chain in the target compound may improve aqueous solubility compared to the methoxyethyl analog but could hinder blood-brain barrier penetration.
- The absence of sulfonation in the target suggests it may be more metabolically labile than ’s analog but could exhibit better cell permeability.
- ’s analog, with a pyridine ring, may have distinct pharmacokinetic profiles due to its basic nitrogen and aromatic interactions .
Preparation Methods
Cyclocondensation of Thiophene Precursors
A widely adopted method involves the reaction of 3-chlorophenyl-substituted thiophene-3,4-dicarbonyl derivatives with hydrazine hydrate. For example, 3-(3-chlorophenyl)thiophene-3,4-dione reacts with hydrazine in ethanol under reflux to yield the thieno[3,4-c]pyrazole intermediate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl groups, followed by dehydration to form the pyrazole ring.
Key Reaction Conditions:
- Solvent: Ethanol or DMF
- Temperature: 80–100°C
- Yield: 70–85%
Regioselective Modifications
Regioselectivity is critical to ensure proper substitution at the 3-position of the pyrazole ring. Using aprotic polar solvents like dimethylformamide (DMF) enhances selectivity by stabilizing intermediates during cyclization. For instance, substituting ethanol with DMF increases the yield of the desired regioisomer from 65% to 82%.
Functionalization with the Hydroxyethoxyethyl-Ethanediamide Moiety
The ethanediamide side chain is installed via a two-step process: (1) alkylation of the pyrazole nitrogen and (2) amidation.
Alkylation of the Pyrazole Nitrogen
The hydroxyethoxyethyl group is introduced using 2-(2-hydroxyethoxy)ethyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in acetonitrile facilitates the SN2 reaction, achieving 75–80% yield.
Reaction Optimization:
- Solvent: Acetonitrile
- Base: K₂CO₃
- Temperature: 60°C
- Time: 12 hours
Amidation with Ethanediamide
The final step involves coupling the alkylated intermediate with ethanediamide using a carbodiimide coupling agent. Ethylenediamine is reacted with oxalyl chloride to generate ethanediamide, which is then coupled to the hydroxyethoxyethyl-substituted pyrazole.
Critical Parameters:
- Coupling Agent: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Solvent: Dichloromethane (DCM)
- Yield: 65–70%
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing solvent recovery, catalyst recycling, and continuous flow systems.
Continuous Flow Synthesis
A continuous flow reactor minimizes side reactions and improves heat transfer. For example, a microreactor system operating at 100°C with a residence time of 10 minutes achieves 95% conversion in the cyclocondensation step.
Purification Techniques
Chromatography-free purification is achieved via crystallization from ethanol/water mixtures. The final compound exhibits a melting point of 198–200°C, confirming high purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for different synthetic approaches:
Challenges and Mitigation Strategies
Byproduct Formation During Amidation
The primary byproduct, N-acylurea, forms via EDCI decomposition. This is mitigated by using hydroxybenzotriazole (HOBt) as an additive, reducing byproduct formation to <5%.
Solvent Selection for Crystallization
Ethanol/water (7:3) maximizes recovery (85%) while minimizing impurity carryover.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
